molecular formula C23H20N4O2 B11144573 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone

2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone

Cat. No.: B11144573
M. Wt: 384.4 g/mol
InChI Key: AXUQIFLANMWPQF-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone is a complex organic compound featuring a pyridazinone core linked to a phenyl group and a tetrahydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is often introduced through electrophilic aromatic substitution reactions.

    Attachment of Tetrahydroindole Moiety: The tetrahydroindole moiety can be attached using a Friedel-Crafts acylation reaction, followed by reduction and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridazinone moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl groups, potentially converting them into alcohols or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound has been studied for its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, exhibit different biological activities and mechanisms of action.

Uniqueness

What sets 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone apart is its unique combination of the pyridazinone core, phenyl group, and tetrahydroindole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C23H20N4O2/c28-22-11-10-19(16-6-2-1-3-7-16)25-27(22)15-23(29)26-13-12-21-18(14-26)17-8-4-5-9-20(17)24-21/h1-11,24H,12-15H2

InChI Key

AXUQIFLANMWPQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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